Enhanced Lipophilicity (LogP) vs. Free Acid for Improved Membrane Permeability
The ethyl ester (LogP = 4.19) is significantly more lipophilic than the corresponding 2,6-dichloro-4-(trifluoromethyl)benzoic acid (LogP = 3.21), a difference of nearly one full log unit . This increased lipophilicity, driven by the ethyl ester moiety, suggests superior passive membrane permeability and is a crucial determinant for bioavailability and cellular uptake in biological assays . While this is a class-level inference based on established medicinal chemistry principles, it provides a strong rationale for selecting the ester over the acid for applications requiring cell penetration.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.1889 |
| Comparator Or Baseline | 2,6-Dichloro-4-(trifluoromethyl)benzoic acid (CAS 189338-32-7): LogP = 3.212 |
| Quantified Difference | ΔLogP = +0.98 |
| Conditions | Calculated partition coefficient (ClogP); standard computational methods |
Why This Matters
Higher lipophilicity directly translates to improved membrane permeability, a critical parameter for drug discovery and agrochemical development.
